1-(Tetrahydrothiophen-3-yl)-4-(m-tolylsulfonyl)-1,4-diazepane
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Description
1-(Tetrahydrothiophen-3-yl)-4-(m-tolylsulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H24N2O2S2 and its molecular weight is 340.5. The purity is usually 95%.
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Scientific Research Applications
1. Novel Synthetic Methodologies
Research has developed novel and efficient methods for synthesizing bifunctional diazepine-tetrazole containing compounds, such as 1H-Tetrazolyl-1H-1,4-diazepine-2, 3-dicarbonitrile and 1H-tetrazolyl-benzo[b][1,4]diazepine derivatives. These are synthesized using various compounds in the presence of p-toluenesulfonic acid as a catalyst in methanol at room temperature, highlighting advancements in synthesis techniques for diazepane derivatives (Mofakham et al., 2012).
2. Biologically Active Derivatives Synthesis
Studies describe the synthesis of biologically active 1H-1,4-diazepines and 3H-1,5-benzodiazepines from heterocyclization reactions. The presence of silica sulfuric acid aids in synthesizing these compounds which exhibit antimicrobial, antifungal, and anthelmintic activity (Joshi et al., 2011).
3. Photochemical C−H Functionalization
An unusual photochemical reaction of diazoketones, including those related to diazepane, enables C−H functionalization of various aliphatic compounds. This process involves the benzophenone-sensitized reactions of diazoketones with H-donors like tetrahydrofuran and cyclohexane (Rodina et al., 2016).
4. Advancements in Molecular Structure Synthesis
Research has also focused on synthesizing triply fused 1,3-diazepine derivatives, demonstrating advances in molecular structure synthesis. This includes the study of the electronic properties and crystallographically determined molecular structures of these new molecules (Montanaro et al., 2018).
5. Development of Novel Tetrahydrodiazepine Derivatives
Another field of research involves the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, showcasing alternative methods for creating benzo[b][1,5]diazepine derivatives (Shaabani et al., 2009).
Properties
IUPAC Name |
1-(3-methylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S2/c1-14-4-2-5-16(12-14)22(19,20)18-8-3-7-17(9-10-18)15-6-11-21-13-15/h2,4-5,12,15H,3,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYYJOYMINPPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.